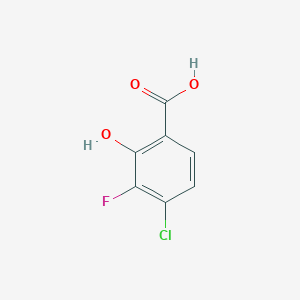

4-Chloro-3-fluoro-2-hydroxybenzoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-3-fluoro-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO3/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGOWVXQNVKYON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)O)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1702676-05-8 | |

| Record name | 4-chloro-3-fluoro-2-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 3 Fluoro 2 Hydroxybenzoic Acid

Established Routes and Optimization Strategies for Halogenated Salicylic (B10762653) Acid Production

The synthesis of polysubstituted aromatic compounds like 4-chloro-3-fluoro-2-hydroxybenzoic acid often relies on established, multi-step pathways that allow for the sequential and regioselective introduction of functional groups. These routes are frequently optimized to improve yields and control the final substitution pattern.

Regioselective Introduction of Halogen and Hydroxyl Functionalities

The precise placement of halogen and hydroxyl groups on the aromatic ring is a critical challenge in the synthesis of 4-chloro-3-fluoro-2-hydroxybenzoic acid. The directing effects of the substituents play a crucial role in determining the outcome of electrophilic aromatic substitution reactions. For instance, the hydroxyl and carboxyl groups are ortho-, para-directing, while halogens are also ortho-, para-directing but deactivating.

Direct chlorination and fluorination of salicylic acid or its precursors must be carefully controlled to achieve the desired 4-chloro-3-fluoro substitution pattern. The use of specific halogenating agents and catalysts can influence the regioselectivity of the reaction. For example, Selectfluor is a reagent known for its use in electrophilic fluorination of arenes under mild conditions. biology-forums.com Similarly, various chlorinating agents can be employed, with the choice of reagent and reaction conditions being crucial for controlling the position of chlorination. nih.gov The interplay of activating and deactivating groups on the ring necessitates a strategic approach to the sequence of halogenation and hydroxylation steps.

Multi-step Synthetic Protocols Utilizing Functionalized Aromatic Precursors

A common and effective strategy for synthesizing complex aromatic compounds is to start with a precursor that already contains some of the required functional groups in the correct positions. For the synthesis of 4-chloro-3-fluoro-2-hydroxybenzoic acid, a plausible multi-step approach could commence with a difluoro- or chlorofluoro-substituted aromatic compound.

One patented method for a related compound, 2,4-difluoro-3-hydroxybenzoic acid, starts from 3,4,5-trifluoronitrobenzene. This process involves a sequence of reactions including methoxylation, reduction of the nitro group to an amine, bromination, deamination, cyanation, and finally, hydrolysis to yield the carboxylic acid. google.com This comprehensive multi-step synthesis highlights the intricate control required to achieve the desired substitution pattern.

A hypothetical, yet illustrative, multi-step synthesis for 4-chloro-3-fluoro-2-hydroxybenzoic acid could involve the following sequence, demonstrating the strategic use of functional group interconversions:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Nitration | HNO₃, H₂SO₄ | Nitrated precursor |

| 2 | Reduction | Fe, HCl or H₂, Pd/C | Amino precursor |

| 3 | Sandmeyer Reaction (Chlorination) | NaNO₂, HCl, CuCl | Chloro-substituted precursor |

| 4 | Halex Reaction (Fluorination) | KF, polar aprotic solvent | Chloro-fluoro precursor |

| 5 | Diazotization and Hydrolysis | NaNO₂, H₂SO₄, H₂O, heat | Introduction of hydroxyl group |

| 6 | Carboxylation | Kolbe-Schmitt reaction or Grignard carboxylation | Final product |

Advanced Synthetic Approaches and Chemical Transformations

In addition to established multi-step routes, modern synthetic chemistry offers advanced methodologies that can provide more efficient or novel pathways to 4-chloro-3-fluoro-2-hydroxybenzoic acid. These approaches often involve transition-metal catalysis or specific reaction sequences that allow for precise bond formation.

Palladium-Catalyzed Arylation and Carbamoylation Reactions

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While direct arylation of a pre-existing halogenated salicylic acid is a possibility, a more likely application of palladium catalysis in the synthesis of 4-chloro-3-fluoro-2-hydroxybenzoic acid would be in the construction of the substituted aromatic ring itself.

For instance, palladium-catalyzed C-H activation and carboxylation of a suitably substituted phenol, such as 2-chloro-3-fluorophenol, could theoretically provide a direct route to the target molecule. nih.gov This approach would involve the regioselective introduction of a carboxyl group ortho to the hydroxyl group, a transformation that has been demonstrated for various phenolic substrates.

Nitration, Reduction, Diazotization, and Hydrolysis Sequences

A well-established and versatile method for introducing a hydroxyl group onto an aromatic ring is through the diazotization of an aromatic amine followed by hydrolysis of the resulting diazonium salt. This sequence can be a key step in the synthesis of substituted salicylic acids.

The general applicability of this method is further supported by the conversion of aminobenzoic acids to their corresponding hydroxybenzoic acids (salicylic acids) via diazonium salt intermediates. google.comnih.govossila.com This approach is particularly useful when direct hydroxylation of the aromatic ring is challenging or leads to a mixture of isomers.

| Reaction Sequence | Description |

| Nitration | Introduction of a nitro group onto the aromatic ring using a mixture of nitric and sulfuric acids. |

| Reduction | Conversion of the nitro group to an amino group, typically using a reducing agent such as iron in acidic medium or catalytic hydrogenation. |

| Diazotization | Treatment of the aromatic amine with a source of nitrous acid (e.g., NaNO₂ in acidic solution) to form a diazonium salt. |

| Hydrolysis | Heating the aqueous solution of the diazonium salt to replace the diazonium group with a hydroxyl group. |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) provides another important avenue for the synthesis of halogenated aromatic compounds. In this type of reaction, a nucleophile replaces a leaving group (typically a halide) on an aromatic ring that is activated by the presence of electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com

For the synthesis of 4-chloro-3-fluoro-2-hydroxybenzoic acid, an SNAr pathway could be envisioned starting from a polychlorinated or polyfluorinated benzoic acid derivative. For example, a dichlorofluorobenzoic acid could potentially undergo selective nucleophilic substitution of one of the chlorine atoms with a hydroxide (B78521) or methoxide (B1231860) group, followed by demethylation if necessary. The regioselectivity of such a reaction would be governed by the electronic effects of the existing substituents on the aromatic ring. nih.govmdpi.com

The synthesis of 4-fluoro-2-hydroxybenzoic acid from 2,4-difluorobenzoic acid via nucleophilic aromatic substitution with sodium hydroxide in dimethyl sulfoxide (B87167) demonstrates the feasibility of this approach for preparing halogenated salicylic acids. chemicalbook.com This reaction proceeds with high yield, indicating that under the right conditions, SNAr can be a highly effective method for introducing a hydroxyl group onto a fluorinated aromatic ring.

Oxidative Coupling Reactions of Hydroxybenzoic Acids

Oxidative coupling represents a significant synthetic strategy for the dimerization and polymerization of phenolic compounds, including hydroxybenzoic acids. This method relies on the oxidation of the phenolic hydroxyl group to generate a phenoxy radical, which can then undergo coupling reactions to form new carbon-carbon (C-C) or carbon-oxygen (C-O) bonds. wikipedia.orgwikipedia.org While specific studies on the oxidative coupling of 4-chloro-3-fluoro-2-hydroxybenzoic acid are not extensively documented in publicly available research, the principles governing these reactions can be understood from studies on analogous hydroxybenzoic and phenolic acids.

Enzymatic catalysis is a prominent method for effecting oxidative coupling of phenolic compounds under mild and environmentally benign conditions. nih.gov Enzymes such as laccases and peroxidases are frequently employed for this purpose. nih.govnih.govacs.org

Laccases, a class of multi-copper oxidases, catalyze the one-electron oxidation of phenolic substrates, leading to the formation of phenoxy radicals. nih.gov These radicals can then couple to form dimers and higher oligomers. For instance, the laccase-mediated oligomerization of 4-hydroxybenzoic acid has been shown to produce dimers with C3–C3′, C3–O, and C1–C3′ linkages. rsc.orgresearchgate.net These initial dimeric products can subsequently act as substrates for further enzymatic oxidation, leading to polymerization. rsc.orgresearchgate.net The reaction proceeds via the formation of an O• radical, which then leads to intermediate radicals that contribute to bond formation. researchgate.net

Horseradish peroxidase (HRP) is another key enzyme utilized in oxidative coupling reactions. wikipedia.org HRP, in the presence of an oxidizing agent like hydrogen peroxide, catalyzes the oxidation of a wide array of organic substrates. wikipedia.orgnih.gov The enzymatic oxidative coupling of various phenolamides, which are structurally related to hydroxybenzoic acids, has been demonstrated using HRP. nih.govacs.orgwur.nl The reactivity of the phenolic compound in these reactions is influenced by the substitution pattern on the aromatic ring. nih.govacs.org

The general mechanism of oxidative coupling involves the generation of a phenoxy radical through the abstraction of a hydrogen atom from the phenolic hydroxyl group by the catalyst. This radical is resonance-stabilized, with electron density distributed across the aromatic ring. The subsequent coupling can occur between two of these radicals, leading to the formation of various dimeric structures. The regioselectivity of the coupling is influenced by the electronic and steric properties of the substituents on the aromatic ring.

In the case of 4-chloro-3-fluoro-2-hydroxybenzoic acid, the presence of electron-withdrawing chloro and fluoro substituents, in addition to the carboxylic acid group, would be expected to influence the reactivity of the molecule in oxidative coupling reactions. These substituents would affect the electron density distribution in the aromatic ring and, consequently, the stability and reactivity of the corresponding phenoxy radical.

The following table summarizes findings from studies on the oxidative coupling of related hydroxybenzoic and hydroxycinnamic acids, which can provide insights into the potential reactions of 4-chloro-3-fluoro-2-hydroxybenzoic acid.

| Substrate | Catalyst/Reagent | Key Findings | Reference |

|---|---|---|---|

| 4-Hydroxybenzoic acid | Laccase | Formation of C3–C3′, C3–O, and C1–C3′ linked dimers. Dimers are more reactive than the monomer, leading to polymerization. | rsc.orgresearchgate.net |

| Hydroxycinnamoylagmatines (Coumaroylagmatine, Feruloylagmatine, Sinapoylagmatine) | Horseradish Peroxidase (HRP) | Reactivity order: Sinapoylagmatine > Feruloylagmatine > Coumaroylagmatine. Formation of various linkage types, including 4-O-7′/3-8′, 2-7′/8-8′, and 8-8′/9-N-7′. | nih.govacs.org |

| Ferulic acid | Laccase | Dimerization to afford a 2,3-dihydrobenzofuran (B1216630) derivative as the major product with antioxidant properties. | nih.gov |

| Phenolic Lignin Model Compounds | Laccase/Mediator Systems (HBT, ABTS) | Laccase alone can oxidize phenolic subunits. The presence of mediators influences the reaction pathways, leading to either polymerization or Cα oxidation and coupling of the mediator. | acs.org |

While these studies provide a foundational understanding of oxidative coupling reactions, further experimental investigation is necessary to elucidate the specific behavior of 4-chloro-3-fluoro-2-hydroxybenzoic acid under various oxidative coupling conditions and to characterize the resulting products.

Chemical Reactivity and Transformation Pathways of 4 Chloro 3 Fluoro 2 Hydroxybenzoic Acid

Reaction Kinetics and Mechanistic Studies

Mechanisms of Intramolecular Interactions Governing Reactivity

The reactivity of 4-Chloro-3-fluoro-2-hydroxybenzoic acid is governed by a complex interplay of intramolecular interactions between its four distinct functional groups. The spatial arrangement and electronic nature of the hydroxyl, fluoro, chloro, and carboxylic acid substituents dictate the molecule's conformational preferences and reaction pathways.

Quantum chemical calculations on ortho-substituted fluoro- and chloro-benzoic acids reveal the significance of interactions between the carboxylic group and the ortho-halogen substituent. nih.govresearchgate.net For 4-Chloro-3-fluoro-2-hydroxybenzoic acid, the hydroxyl group is positioned ortho to the carboxylic acid. This arrangement allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the carboxylic acid. chemistryguru.com.sg This interaction can stabilize the planar conformation of the molecule and influence the acidity of both the carboxylic acid and the phenolic proton. acs.org

Table 1: Calculated Energy Barriers for Conformational Isomerization in Related Substituted Benzoic Acids

| Compound | Isomerization | Energy Barrier (kJ·mol⁻¹) |

| 2-Chloro-6-fluorobenzoic acid | cis → trans | 47.5 |

| 2-Chloro-6-fluorobenzoic acid | trans → cis | 30.4 |

Data sourced from computational studies on related ortho-halogenated benzoic acids and illustrates the energetic considerations for conformational changes influenced by halogen substituents. mdpi.com

Derivatization Chemistry of Carboxylic Acid and Hydroxyl Moieties

Esterification and Amidation Reactions

The carboxylic acid moiety of 4-Chloro-3-fluoro-2-hydroxybenzoic acid is readily derivatized to form esters and amides. These transformations are fundamental in modifying the compound's properties and for protecting the carboxyl group during reactions at other sites.

Esterification: Esters are commonly prepared through acid-catalyzed reactions with alcohols (Fischer esterification) or by reaction with alkyl halides under basic conditions. libretexts.org The hydroxyl group of a carboxylic acid is generally a poor leaving group, so its conversion to a better leaving group is often required. libretexts.org Acid catalysis protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the alcohol. libretexts.org Alternatively, reacting the hydroxybenzoic acid with a halogenated derivative in the presence of a nonquaternizable tertiary amine is another effective method. google.com

Amidation: Amide synthesis typically proceeds by activating the carboxylic acid. researchgate.net One common method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then react with a primary or secondary amine to yield the corresponding amide. Another approach uses peptide coupling agents, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), to facilitate direct amide bond formation between the carboxylic acid and an amine. chemicalbook.com

Table 2: Examples of Derivatization Reactions

| Reaction Type | Reagents | Product Type |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Methyl Ester |

| Esterification | Alkyl Halide (e.g., Ethyl Iodide), Base (e.g., K₂CO₃) | Ethyl Ester |

| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (RNH₂) | N-Substituted Amide |

| Amidation (Direct Coupling) | Amine (RNH₂), Coupling Agent (e.g., HBTU) | N-Substituted Amide |

This table summarizes common synthetic pathways for the derivatization of the carboxylic acid group based on established methods for hydroxybenzoic acids. chemicalbook.com

Etherification and Alkylation Processes

The phenolic hydroxyl group can be converted into an ether through processes like the Williamson ether synthesis. This reaction typically involves deprotonating the hydroxyl group with a base (e.g., potassium carbonate) to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide to form the ether. It is common practice to first protect the more acidic carboxylic acid group, often as an ester, to prevent it from interfering with the base used in the etherification step.

Alkylation can also be achieved using various alkylating agents under specific conditions. google.com For instance, reacting the ester-protected form of the acid with agents like propargyl bromide or benzyl (B1604629) bromide in the presence of a base like potassium carbonate in a suitable solvent such as acetone (B3395972) yields the corresponding ether derivatives.

Manipulation of Halogen Substituents in the Aromatic Ring

The halogen substituents on the aromatic ring of 4-Chloro-3-fluoro-2-hydroxybenzoic acid can be manipulated through nucleophilic aromatic substitution (SNAr) reactions, although this requires specific conditions. Aromatic rings are typically electron-rich and resistant to nucleophilic attack. wikipedia.org However, the presence of strongly electron-withdrawing groups, particularly in the ortho and/or para positions relative to a leaving group, can activate the ring for SNAr. libretexts.orglibretexts.org

In this molecule, the carboxylic acid and the halogens themselves are electron-withdrawing, which reduces the electron density of the ring and makes it more susceptible to nucleophilic attack compared to benzene (B151609). libretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial and is enhanced by electron-withdrawing groups that can delocalize the negative charge through resonance. youtube.com Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring. masterorganicchemistry.com

The relative reactivity of halogens as leaving groups in SNAr reactions is often F > Cl > Br > I. This is because the rate-limiting step is the initial attack of the nucleophile, which is accelerated by the strong inductive effect of the highly electronegative fluorine atom, making the carbon it is attached to more electrophilic. youtube.com Therefore, under suitable conditions with a strong nucleophile, it may be possible to selectively replace the fluorine or chlorine atom.

Reductive and Oxidative Transformations of the Benzoic Acid Scaffold

The benzoic acid scaffold of 4-Chloro-3-fluoro-2-hydroxybenzoic acid can undergo both reductive and oxidative transformations, targeting the carboxylic acid group, the aromatic ring, or the halogen substituents.

Reductive Transformations

Reductive processes can lead to several modifications of the parent molecule. A common transformation is the reduction of the carboxylic acid group. Using strong reducing agents like lithium aluminum hydride (LiAlH4), the carboxylic acid can be reduced to a primary alcohol, yielding (4-chloro-3-fluoro-2-hydroxyphenyl)methanol.

Another significant reductive pathway is reductive dehalogenation, where one or both of the halogen atoms are replaced by hydrogen. This can be achieved through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source, or by using various reducing metals in acidic or neutral media. The relative ease of removal of chlorine versus fluorine can vary, though typically the carbon-chlorine bond is more readily cleaved than the carbon-fluorine bond. Selective dehalogenation can potentially be achieved by carefully controlling the reaction conditions.

| Transformation | Typical Reagents | Potential Product(s) |

|---|---|---|

| Carboxylic Acid Reduction | LiAlH4, BH3·THF | (4-Chloro-3-fluoro-2-hydroxyphenyl)methanol |

| Reductive Dechlorination | H2, Pd/C, base | 3-Fluoro-2-hydroxybenzoic acid |

| Reductive Defluorination | More forcing conditions than dechlorination | 4-Chloro-2-hydroxybenzoic acid |

| Complete Reductive Dehalogenation | H2, Pd/C, prolonged reaction | 2-Hydroxybenzoic acid (Salicylic acid) |

Oxidative Transformations

Oxidative reactions of 4-Chloro-3-fluoro-2-hydroxybenzoic acid can lead to degradation of the aromatic ring or modification of the substituents. Under strong oxidizing conditions, the aromatic ring can be cleaved.

A notable oxidative transformation for hydroxybenzoic acids is oxidative decarboxylation, where the carboxylic acid group is removed and replaced by a hydroxyl group, often facilitated by peroxidases or chemical oxidants. nih.gov This would lead to the formation of a substituted catechol. The presence of halogens on the ring can influence the susceptibility of the molecule to this reaction.

The degradation of chlorophenolic compounds under oxidative conditions, for instance using Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst), is a well-studied process. nih.gov For 4-Chloro-3-fluoro-2-hydroxybenzoic acid, such a process would likely lead to hydroxylation of the ring and eventual ring-opening, resulting in smaller, aliphatic molecules. The initial steps could involve the formation of di- or tri-hydroxylated intermediates.

| Transformation | Typical Reagents/Conditions | Potential Product(s) |

|---|---|---|

| Oxidative Decarboxylation | Peroxidases, certain chemical oxidants | 4-Chloro-3-fluorobenzene-1,2-diol |

| Oxidative Degradation | Fenton's reagent (H2O2, Fe2+), O3 | Ring-opened products, smaller organic acids |

| Hydroxylation | Mild oxidizing agents | Hydroxylated derivatives (e.g., trihydroxybenzoic acid derivatives) |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon (¹³C) NMR Chemical Shift Assignments and Structural Interpretation:Similarly, a complete and interpreted ¹³C NMR spectrum for this compound is not available in the reviewed literature.

While spectroscopic data for related compounds such as other halogenated, fluorinated, or hydroxylated benzoic acid derivatives exist, extrapolating this information would not meet the required standard of scientific accuracy for an article focused solely on 4-Chloro-3-fluoro-2-hydroxybenzoic acid. The generation of detailed research findings and specific data tables is contingent on the availability of primary research that has not yet been published or made accessible.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption

UV-Vis spectroscopy is a valuable technique for studying the electronic transitions within conjugated systems, such as the substituted benzene (B151609) ring in 4-Chloro-3-fluoro-2-hydroxybenzoic acid. Benzoic acid and its derivatives are known to display characteristic absorption bands in the UV region, which arise from electronic transitions within the aromatic system.

Analysis of Electronic Transitions and Chromophoric Behavior

The chromophore in 4-Chloro-3-fluoro-2-hydroxybenzoic acid is the benzene ring substituted with chloro, fluoro, hydroxyl, and carboxylic acid groups. These substituents influence the energy of the electronic transitions and thus the wavelength of maximum absorbance (λmax). Substituted benzoic acids typically exhibit two primary absorption bands originating from π → π* transitions of the aromatic system.

The functional groups have distinct effects:

Auxochromes: The hydroxyl (-OH) group is a powerful electron-donating group that can increase the wavelength of absorption (bathochromic shift).

Modifying Groups: The chloro (-Cl) and fluoro (-F) atoms are electron-withdrawing yet ortho-para directing, and their presence, along with the carboxyl (-COOH) group, modifies the electronic structure of the benzene ring.

The combination of these groups is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzoic acid. The deprotonation of the acidic carboxylic and phenolic hydroxyl groups can further alter the molecule's electronic structure, which is also dependent on the pH of the solution.

Table 1: Typical UV Absorption for Substituted Benzoic Acids

| Transition Type | Typical λmax Range (nm) | Chromophore |

|---|---|---|

| π → π* | 230 - 280 | Substituted Benzene Ring |

| π → π* (secondary) | 270 - 310 | Substituted Benzene Ring |

Note: This table is illustrative and based on general spectroscopic principles for analogous compounds.

Solvent Effects on Electronic Spectra

The solvent in which a sample is analyzed can significantly impact its UV-Vis spectrum by altering the energy levels of the ground and excited states. This phenomenon, known as solvatochromism, can result in a bathochromic shift (to a longer wavelength) or a hypsochromic shift (to a shorter wavelength).

For 4-Chloro-3-fluoro-2-hydroxybenzoic acid, the dominant electronic transitions are π → π*.

π → π Transitions:* The excited states of these transitions are generally more polar than the ground states. Therefore, increasing the polarity of the solvent will stabilize the excited state more than the ground state, leading to a smaller energy gap for the transition. This typically results in a bathochromic (red) shift. nih.gov

n → π Transitions:* Conversely, for n → π* transitions, the ground state is often more stabilized by polar solvents through hydrogen bonding, leading to a larger energy gap and a hypsochromic (blue) shift. nih.gov

The precise λmax values for 4-Chloro-3-fluoro-2-hydroxybenzoic acid will depend on the specific solvent used due to these interactions. The ability of the hydroxyl and carboxylic acid groups to engage in hydrogen bonding with protic solvents will also play a crucial role in determining the absorption characteristics.

Table 2: Expected Solvent Effects on Electronic Transitions

| Transition Type | Effect of Increasing Solvent Polarity | Reason |

|---|---|---|

| π → π* | Bathochromic Shift (Red Shift) | Stabilization of the more polar excited state. nih.gov |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. mdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. Quantum chemical calculations for substituted benzoic acids are frequently performed using DFT methods, such as B3LYP, paired with basis sets like 6-311++G(d,p), to obtain reliable predictions of molecular properties. mdpi.com

Geometry optimization is a computational procedure used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy, known as the equilibrium conformation. For 4-Chloro-3-fluoro-2-hydroxybenzoic acid, this process calculates the optimal bond lengths, bond angles, and dihedral (torsional) angles by minimizing the forces on each atom. The resulting structure represents the most stable form of the isolated molecule. The presence of multiple substituents on the benzene (B151609) ring—chlorine, fluorine, hydroxyl, and carboxylic acid groups—influences the final geometry through a combination of electronic and steric effects.

An illustrative table of what optimized geometrical parameters for the most stable conformer of 4-Chloro-3-fluoro-2-hydroxybenzoic acid might look like is presented below.

Table 1: Illustrative Optimized Geometrical Parameters This table presents hypothetical data for illustrative purposes.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-COOH | 1.48 Å |

| C-OH | 1.36 Å | |

| C-F | 1.35 Å | |

| C-Cl | 1.74 Å | |

| C=O (carboxyl) | 1.22 Å | |

| O-H (carboxyl) | 0.97 Å | |

| Bond Angles | C-C-COOH | 121° |

| C-C-OH | 119° | |

| O=C-OH (carboxyl) | 123° | |

| Dihedral Angle | O=C-C-C | ~0° (planar) |

The conformational landscape of a molecule describes the various spatial orientations (conformers) it can adopt due to rotation around its single bonds. For 4-Chloro-3-fluoro-2-hydroxybenzoic acid, key rotations occur around the C-C bond connecting the carboxylic acid group to the phenyl ring and the C-O bond within the carboxyl group itself. DFT calculations can map the potential energy surface for these rotations to identify stable conformers (energy minima) and the transition states that separate them (energy maxima). nih.gov

The energy difference between a stable conformer and a transition state is the internal rotation barrier, which determines the energy required for the molecule to convert from one conformation to another. nih.govmdpi.com In related molecules like 2-fluorobenzoic acid, two primary types of conformers exist: a cis form, where the carboxylic proton is oriented towards the ortho substituent, and a trans form, where it is oriented away. mdpi.com The relative energies of these conformers and the barriers to their interconversion are critical for understanding the molecule's dynamics. For 4-Chloro-3-fluoro-2-hydroxybenzoic acid, the presence of the ortho-hydroxyl group is expected to strongly favor a specific planar conformation.

Table 2: Illustrative Conformational Energy Analysis This table presents hypothetical data for illustrative purposes.

| Conformer | Description | Relative Energy (kJ/mol) | Rotational Barrier (kJ/mol) |

| Conf-1 | Planar, with O-H···O=C H-bond | 0.0 (most stable) | 45.0 (for COOH rotation) |

| Conf-2 | Non-planar (rotated COOH) | +25.0 | - |

Intramolecular hydrogen bonding is a critical non-covalent interaction that significantly influences molecular conformation and stability. In 4-Chloro-3-fluoro-2-hydroxybenzoic acid, a strong intramolecular hydrogen bond is expected to form between the hydrogen atom of the ortho-hydroxyl group and the carbonyl oxygen of the adjacent carboxylic acid group (O-H···O=C). nih.govchemistryguru.com.sg

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. science.govnih.gov The energy and shape of these orbitals are key to predicting how a molecule will interact with other species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap signifies high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. nih.gov DFT calculations provide the energies of these orbitals, allowing for the direct computation of the energy gap.

Table 3: Illustrative Frontier Molecular Orbital Energies This table presents hypothetical data for illustrative purposes.

| Parameter | Predicted Energy (eV) | Implication |

| E(HOMO) | -6.85 | Ability to donate electrons |

| E(LUMO) | -1.95 | Ability to accept electrons |

| ΔE (Gap) | 4.90 | High kinetic stability |

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be derived to quantify a molecule's reactivity. nih.govresearchgate.net These indices provide a quantitative measure of different aspects of chemical behavior.

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. Hard molecules have a large energy gap. nih.gov

Global Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily a molecule's electron cloud can be polarized. nih.gov

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. nih.gov It is calculated as ω = μ² / 2η. A high value indicates a powerful electrophile. researchgate.net

While global indices describe the molecule as a whole, local reactivity indices, such as the Fukui function, are used to identify the most reactive sites within the molecule for specific types of reactions (e.g., electrophilic, nucleophilic, or radical attack). scielo.org.mxrsc.org

Table 4: Illustrative Global Chemical Reactivity Descriptors This table presents hypothetical data derived from Table 3 for illustrative purposes.

| Descriptor | Symbol | Predicted Value | Interpretation |

| Chemical Potential | μ | -4.40 eV | Tendency to donate electrons |

| Chemical Hardness | η | 2.45 eV | High resistance to charge transfer |

| Global Softness | S | 0.41 eV⁻¹ | Moderately polarizable |

| Electrophilicity Index | ω | 3.95 eV | Good electrophile |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive behavior by identifying regions that are electron-rich or electron-poor.

Identification of Electrostatic Potential Surfaces and Reactive Sites

The MEP map of 4-Chloro-3-fluoro-2-hydroxybenzoic acid reveals distinct regions of varying electrostatic potential, which are crucial for predicting its chemical reactivity. In a typical MEP map, areas of negative potential (colored in shades of red) correspond to electron-rich regions and are susceptible to electrophilic attack. Conversely, areas of positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. Green areas represent neutral or zero potential. dergipark.org.trresearchgate.net

For 4-Chloro-3-fluoro-2-hydroxybenzoic acid, the most negative potential is concentrated around the oxygen atoms of the carboxylic acid and hydroxyl groups due to the high electronegativity and the presence of lone pairs of electrons. dergipark.org.tr These sites are therefore the most likely centers for electrophilic interactions. The regions of highest positive potential are located around the hydrogen atoms of the carboxylic acid and hydroxyl groups, making them the probable sites for nucleophilic attack. The aromatic ring itself displays a more complex potential distribution, influenced by the electron-withdrawing effects of the chloro, fluoro, and carboxyl substituents, as well as the electron-donating effect of the hydroxyl group. This analysis allows for a qualitative prediction of how the molecule will interact with other reagents, guiding further chemical synthesis and reactivity studies. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods are widely employed to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures and understand vibrational and electronic properties.

Theoretical Vibrational Frequencies and Intensities

Theoretical vibrational analysis, typically performed using Density Functional Theory (DFT) methods like B3LYP with a basis set such as 6-311+G(d,p), can predict the infrared (IR) and Raman spectra of a molecule. nih.govscirp.org These calculations yield harmonic vibrational frequencies and their corresponding intensities, which correlate to specific molecular motions such as stretching, bending, and torsional vibrations. nih.gov

The predicted frequencies for 4-Chloro-3-fluoro-2-hydroxybenzoic acid would show characteristic bands for the functional groups present. For example, the O-H stretching vibration of the carboxylic acid and hydroxyl groups is expected in the high-frequency region of the spectrum. The C=O stretching of the carboxyl group would appear as a strong band, typically around 1700 cm⁻¹. Vibrations associated with the aromatic ring, as well as C-Cl and C-F stretching modes, would be found at lower frequencies. researchgate.net Comparing these calculated frequencies with experimentally recorded FT-IR and FT-Raman spectra is a standard method for vibrational assignment and structural confirmation. nih.govresearchgate.net

Table 1: Representative Theoretical Vibrational Frequencies for 4-Chloro-3-fluoro-2-hydroxybenzoic acid (Note: This table is illustrative, based on typical values for similar substituted benzoic acids, as specific computational data for this exact compound is not available in the cited literature.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity |

|---|---|---|---|

| O-H Stretch (Carboxyl) | 3570 | High | Low |

| O-H Stretch (Hydroxyl) | 3450 | Medium | Low |

| C-H Stretch (Aromatic) | 3080 | Medium | High |

| C=O Stretch (Carboxyl) | 1710 | Very High | Medium |

| C-C Stretch (Aromatic) | 1600 | High | High |

| C-O Stretch | 1250 | High | Medium |

| C-F Stretch | 1100 | Medium | Low |

Gauge-Invariant Atomic Orbital (GIAO) Method for NMR Chemical Shift Prediction

The Gauge-Invariant Atomic Orbital (GIAO) method is a robust quantum chemical approach for calculating nuclear magnetic resonance (NMR) shielding tensors. nih.govnih.gov This method, often used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.govscielo.br The calculations provide theoretical shielding values for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound, typically Tetramethylsilane (TMS). researchgate.net

For 4-Chloro-3-fluoro-2-hydroxybenzoic acid, GIAO calculations can predict the chemical shifts for the aromatic protons and the distinct carbon atoms in the molecule. The predicted shifts are influenced by the electronic environment of each nucleus, which is determined by the various substituents on the benzene ring. These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra, aiding in the structural elucidation of the compound. nih.gov

Table 2: Representative Predicted NMR Chemical Shifts (δ, ppm) for 4-Chloro-3-fluoro-2-hydroxybenzoic acid using the GIAO Method (Note: This table is illustrative, based on typical values for similar substituted benzoic acids, as specific computational data for this exact compound is not available in the cited literature.)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹³C NMR | |

| C (Carboxyl) | 170.5 |

| C-OH | 155.2 |

| C-F | 152.8 |

| C-Cl | 128.9 |

| C-COOH | 118.4 |

| C-H | 115.6 |

| C-H | 125.1 |

| ¹H NMR | |

| H (Carboxyl) | 11.5 |

| H (Hydroxyl) | 9.8 |

| H (Aromatic) | 7.1 |

Nonlinear Optical (NLO) Property Assessment

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry provides a way to screen molecules for potential NLO activity by calculating their polarizability and hyperpolarizability. scirp.org

Computation of Molecular Polarizability and Anisotropy

The interaction of a molecule with an external electric field can be described by its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). scirp.orgresearchgate.net These properties can be calculated using quantum chemical methods such as DFT. researchgate.net Linear polarizability (α) describes the linear response of the molecular electron cloud to the electric field, while the first hyperpolarizability (β) quantifies the second-order, or nonlinear, response. scispace.com Molecules with large hyperpolarizability values are candidates for NLO materials. researchgate.net

The calculations yield the components of the polarizability and hyperpolarizability tensors. The average polarizability (α_tot) and the anisotropy of polarizability (Δα) can be determined from these components. Similarly, the total first hyperpolarizability (β_tot) is a key parameter for assessing NLO activity. nih.gov For 4-Chloro-3-fluoro-2-hydroxybenzoic acid, the presence of electron-donating (-OH) and electron-withdrawing (-COOH, -Cl, -F) groups can lead to intramolecular charge transfer, which is a key feature for enhancing NLO properties. scirp.org

Table 3: Representative Calculated NLO Properties for 4-Chloro-3-fluoro-2-hydroxybenzoic acid (Note: This table is illustrative, based on typical values for similar organic compounds, as specific computational data for this exact compound is not available in the cited literature. Units are in electrostatic units (esu).)

| Parameter | Calculated Value (esu) |

|---|---|

| Polarizability | |

| α_xx | 1.50 x 10⁻²⁴ |

| α_yy | 1.25 x 10⁻²⁴ |

| α_zz | 0.95 x 10⁻²⁴ |

| α_total | 1.23 x 10⁻²⁴ |

| First Hyperpolarizability | |

| β_xxx | 7.50 x 10⁻³¹ |

| β_yyy | 2.10 x 10⁻³¹ |

| β_zzz | 0.85 x 10⁻³¹ |

Calculation of Molecular First Hyperpolarizability

The primary method for calculating the first hyperpolarizability is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy. mdpi.com The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results. Commonly used hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are often employed for this purpose. mdpi.commayas.info For a more accurate description of charge-transfer effects, which are important for NLO properties, long-range corrected functionals like CAM-B3LYP may be utilized. researchgate.net The basis set, which describes the atomic orbitals, is typically of a split-valence Pople style, such as 6-31G(d,p) or larger sets like 6-311++G(d,p), which include polarization and diffuse functions to accurately model the electron distribution, especially in the presence of electronegative atoms like chlorine and fluorine. mdpi.commayas.info

The computational process begins with the optimization of the molecule's ground-state geometry using the selected DFT functional and basis set. Following this, the components of the first hyperpolarizability tensor (β) are calculated. The total static first hyperpolarizability (βtot) is then determined from these components.

The substitution pattern on the benzoic acid ring is expected to significantly influence the first hyperpolarizability of 4-Chloro-3-fluoro-2-hydroxybenzoic acid. The presence of both electron-withdrawing groups (chloro and fluoro) and an electron-donating group (hydroxyl), along with the carboxylic acid group, creates a complex electronic environment. This push-pull system can lead to enhanced intramolecular charge transfer, which is a key factor for a large NLO response. The relative positions of these substituents are also crucial in determining the magnitude of the hyperpolarizability.

To illustrate the effect of substitution on the first hyperpolarizability of an aromatic ring, the following table presents the calculated total first hyperpolarizability (βtot) for ortho-, meta-, and para-chlorobenzaldehydes, which have been studied computationally. mdpi.com These values demonstrate how the position of a single substituent can significantly alter the NLO properties of a molecule.

| Compound | Computational Method | Total First Hyperpolarizability (βtot) (x 10⁻³⁰ cm⁵/esu) |

|---|---|---|

| o-Chlorobenzaldehyde | DFT/B3LYP/6-31G'(d,p) | 155.86 |

| m-Chlorobenzaldehyde | DFT/B3LYP/6-31G'(d,p) | 240.86 |

| p-Chlorobenzaldehyde | DFT/B3LYP/6-31G'(d,p) | 820.22 |

For 4-Chloro-3-fluoro-2-hydroxybenzoic acid, a similar computational approach would be necessary to determine its specific first hyperpolarizability. The interplay between the electron-donating hydroxyl group and the electron-withdrawing halogen and carboxyl groups would likely result in a significant NLO response, the magnitude of which would be highly dependent on the precise molecular geometry and electronic structure.

Crystallographic Analysis and Supramolecular Architectures

Single Crystal X-ray Diffraction Studies of 4-Chloro-3-fluoro-2-hydroxybenzoic Acid

This foundational section would detail the experimental parameters of the X-ray diffraction experiment, including the crystal system, space group, unit cell dimensions, and final refinement statistics. A data table summarizing these key crystallographic parameters would be presented.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

With the atomic coordinates established, a detailed investigation into the non-covalent interactions that build the three-dimensional structure would be conducted.

Co-crystallization and Polymorphism Studies

Co-crystallization involves crystallizing the target molecule with another compound (a coformer) to create a new crystalline phase with potentially altered properties. Many hydroxybenzoic acids have been successfully co-crystallized to modify properties like solubility. acs.org Research in this area would explore the formation of new supramolecular synthons between 4-Chloro-3-fluoro-2-hydroxybenzoic acid and various coformers.

Polymorphism is the ability of a compound to exist in more than one crystal structure. mdpi.com Different polymorphs of the same compound can have distinct physical properties. nih.govnih.gov Studies on polymorphism would involve screening for different crystalline forms of 4-Chloro-3-fluoro-2-hydroxybenzoic acid under various crystallization conditions and characterizing their thermodynamic relationships.

Crystal Engineering Principles Applied to Halogenated Hydroxybenzoic Acids

This section would discuss the observed structural motifs within the broader context of crystal engineering. The goal is to understand how the specific combination and position of the chloro, fluoro, and hydroxy substituents direct the self-assembly process. By comparing the (currently hypothetical) structure to other known halogenated benzoic acids, researchers could deduce principles regarding the reliability and hierarchy of the hydrogen and halogen bonding synthons involved. researchgate.netacs.org This understanding is vital for the rational design of new functional materials.

Derivatives and Analogues of 4 Chloro 3 Fluoro 2 Hydroxybenzoic Acid

Design and Synthesis of Novel Analogues with Modified Substituent Patterns

The strategic synthesis of analogues allows for a systematic investigation of how different substituent arrangements influence the parent molecule's characteristics.

A versatile route for creating derivatives of substituted benzoic acids involves the use of carboxylic acid hydrazides. These intermediates open the door to a variety of heterocyclic compounds, such as 1,3,4-oxadiazoles and Schiff bases. chemmethod.comnih.govchemmethod.com The general synthetic pathway begins with the conversion of a substituted benzoic acid to its corresponding ester, which is then reacted with hydrazine (B178648) hydrate (B1144303) to form the carboxylic acid hydrazide. chemmethod.comnih.gov

This hydrazide can then undergo condensation reactions with various aldehydes or ketones to yield Schiff bases (hydrazones). chemmethod.comnih.gov Alternatively, cyclization reactions, for instance with acetic anhydride (B1165640) or phosphoryl chloride, can convert the hydrazide derivatives into 1,3,4-oxadiazole (B1194373) rings. chemmethod.comnih.gov Microwave-assisted synthesis has been shown to be an efficient method for these transformations, often resulting in shorter reaction times and higher yields compared to conventional heating. chemmethod.comchemmethod.com

Table 1: Synthetic Pathway to Hydrazide Derivatives

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | Substituted Benzoic Acid | Alcohol, Acid Catalyst | Substituted Benzoate Ester |

| 2 | Substituted Benzoate Ester | Hydrazine Hydrate (N₂H₄·H₂O) | Carboxylic Acid Hydrazide |

| 3a | Carboxylic Acid Hydrazide | Aldehyde/Ketone | Schiff Base (Hydrazone) |

| 3b | Carboxylic Acid Hydrazide | Acetic Anhydride / POCl₃ | 1,3,4-Oxadiazole Derivative |

The synthesis of regioisomers—compounds with the same atoms but different arrangements—of fluoro- and chloro-substituted benzoic acids is crucial for understanding how substituent position affects molecular properties. Various synthetic methods are employed to achieve specific substitution patterns. For instance, 3-Chloro-2,4,5-trifluorobenzoic acid can be prepared from 3-amino-2,4,5-trifluorobenzoic acid via a Sandmeyer-type reaction, where the amino group is replaced by a chlorine atom using cupric chloride. researchgate.net Similarly, other halogenated benzoic acids serve as important intermediates in the synthesis of agrochemical and pharmaceutical products. researchgate.net The precise placement of halogen atoms is critical, as it dictates the molecule's conformational preferences and electronic properties. nih.govmdpi.com

Structure-Property Relationship Studies (Chemical and Structural Focus)

The interplay between a molecule's structure and its observable properties is a fundamental concept in chemistry. For substituted benzoic acids, the nature and position of substituents like chlorine, fluorine, and hydroxyl groups profoundly influence both molecular-level characteristics and bulk properties.

The addition of substituents to a benzoic acid ring alters its electronic landscape and preferred three-dimensional shape (conformation). nih.gov Halogens like chlorine and fluorine are electron-withdrawing groups that can stabilize the anionic conjugate base of the acid, thereby increasing its acidity (lowering its pKa). researchgate.net The magnitude of this effect depends on the substituent's position (ortho, meta, or para) relative to the carboxylic acid group. unamur.benih.gov

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate these effects. nih.govunamur.be Such studies reveal that substituents influence the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov For instance, ortho-substitution with halogens can lead to specific intramolecular interactions between the substituent and the carboxylic group, affecting the planarity of the molecule and the rotational barriers of the carboxyl group. researchgate.netnih.govmdpi.com

Table 2: Predicted Electronic Effects of Substituents on Benzoic Acid

| Substituent Property | Effect on Benzoic Acid Ring | Impact on Acidity (pKa) |

|---|---|---|

| **Electron-Withdrawing (e.g., -Cl, -F, -NO₂) ** | Decreases electron density on the ring. | Increases acidity (lowers pKa). |

| Electron-Donating (e.g., -OH, -NH₂, -CH₃) | Increases electron density on the ring. | Decreases acidity (raises pKa). |

This table presents general trends in substituent effects. The actual impact can be influenced by the substituent's position and other intramolecular factors.

In the solid state, molecules arrange themselves into a crystal lattice, a process governed by intermolecular forces. Substituents on the benzoic acid ring play a critical role in directing these interactions. The carboxylic acid group itself is a strong promoter of hydrogen bonding, typically leading to the formation of centrosymmetric dimers where two molecules are linked by O—H···O hydrogen bonds. researchgate.net

Academic and Industrial Applications of 4 Chloro 3 Fluoro 2 Hydroxybenzoic Acid in Chemical Synthesis

Role as a Chemical Building Block in Advanced Organic Synthesis

As a substituted aromatic carboxylic acid, 4-chloro-3-fluoro-2-hydroxybenzoic acid serves as a foundational scaffold for the construction of more complex molecules. The strategic placement of its functional groups allows for selective reactions, making it a valuable starting material in multi-step synthetic pathways.

The carboxylic acid group can undergo esterification or amidation to introduce a variety of functional groups and build larger molecular frameworks. The phenolic hydroxyl group can be alkylated or acylated to further modify the molecule's properties. The aromatic ring itself can be subject to further electrophilic or nucleophilic substitution reactions, guided by the directing effects of the existing substituents.

The combination of a chlorine and a fluorine atom on the benzene (B151609) ring is of particular interest. Halogen atoms can participate in cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Cl and C-F bonds could potentially allow for selective transformations at different stages of a synthesis.

While specific, documented industrial-scale applications of 4-chloro-3-fluoro-2-hydroxybenzoic acid are not prevalent in publicly accessible literature, its structural class of halogenated hydroxybenzoic acids is recognized for its utility. For instance, related compounds like 4-chloro-2-fluorobenzoic acid are known precursors in the synthesis of pharmaceuticals. nbinno.com This suggests that 4-chloro-3-fluoro-2-hydroxybenzoic acid holds similar potential as a key building block.

Table 1: Potential Synthetic Transformations of 4-Chloro-3-fluoro-2-hydroxybenzoic Acid

| Functional Group | Reaction Type | Potential Products |

| Carboxylic Acid | Esterification | Esters |

| Amidation | Amides | |

| Reduction | Benzyl (B1604629) Alcohols | |

| Phenolic Hydroxyl | Etherification | Ethers |

| Acylation | Phenyl Esters | |

| Aromatic Ring | Cross-Coupling | Biaryls, Arylamines, etc. |

| Nucleophilic Aromatic Substitution | Variously substituted aromatics |

Intermediates in the Preparation of Complex Molecular Scaffolds

The utility of 4-chloro-3-fluoro-2-hydroxybenzoic acid extends to its role as an intermediate in the synthesis of intricate molecular scaffolds, which form the core structures of many biologically active compounds. The strategic arrangement of its functional groups allows it to be incorporated into larger, often heterocyclic, systems.

For example, the ortho-hydroxybenzoic acid moiety is a classic precursor for the synthesis of benzoxazinones and other related heterocycles through reactions with appropriate bifunctional reagents. The presence of the halogen substituents can influence the reactivity and electronic properties of these resulting scaffolds, potentially fine-tuning their biological activity.

Although direct examples of the use of 4-chloro-3-fluoro-2-hydroxybenzoic acid in the synthesis of complex molecular scaffolds are not widely reported, the principles of synthetic chemistry suggest its applicability. The synthesis of quinolinecarboxylic acid drugs, for instance, often involves intermediates derived from substituted benzoic acids. A related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, has been identified as a key intermediate for preparing certain antimicrobial 3-quinolinecarboxylic acid drugs. researchgate.net This highlights the potential of similarly substituted benzoic acids, including 4-chloro-3-fluoro-2-hydroxybenzoic acid, to serve as crucial intermediates in the generation of novel therapeutic agents.

Development of Chemical Probes and Tracers for Research Purposes

Chemical probes are small molecules designed to study and manipulate biological systems. The structural features of 4-chloro-3-fluoro-2-hydroxybenzoic acid make it a candidate for derivatization into such probes. The aromatic ring can serve as a core scaffold, while the functional groups provide handles for attaching reporter groups (e.g., fluorophores, biotin) or reactive moieties for covalent labeling of biological targets.

The fluorine atom, in particular, can be useful in the development of probes for several reasons. The carbon-fluorine bond is strong and generally stable to metabolic degradation, which can improve the in vivo stability of a probe. Furthermore, the presence of fluorine can alter the lipophilicity and binding properties of a molecule, potentially enhancing its cell permeability and target engagement. The fluorine-19 isotope is also NMR-active, which could allow for the use of ¹⁹F NMR spectroscopy to study the probe's interaction with its biological target.

While there are no specific reports detailing the use of 4-chloro-3-fluoro-2-hydroxybenzoic acid in the development of chemical probes, the general principles of probe design support its potential in this area. The development of activity-based probes often relies on versatile chemical scaffolds that can be readily modified. mdpi.com The multiple functionalization points on 4-chloro-3-fluoro-2-hydroxybenzoic acid would allow for the systematic variation of its structure to optimize its properties as a chemical probe. For example, the carboxylic acid could be coupled to a linker and a reporter tag, while the rest of the molecule is designed to interact with a specific protein or enzyme.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.